Cas no 25616-33-5 (BOC-PHE-GLY-OH)

BOC-PHE-GLY-OH is a protected dipeptide derivative consisting of phenylalanine (Phe) and glycine (Gly) with a tert-butoxycarbonyl (BOC) protecting group on the N-terminus. This compound is widely used in peptide synthesis as a building block, offering controlled reactivity due to the BOC group's stability under basic conditions and selective deprotection under acidic conditions. Its high purity and well-defined structure ensure reliable coupling efficiency in solid-phase and solution-phase peptide synthesis. The presence of glycine enhances flexibility in peptide chain elongation, while the aromatic side chain of phenylalanine contributes to hydrophobic interactions in target sequences. Suitable for research and pharmaceutical applications requiring precise peptide assembly.
BOC-PHE-GLY-OH structure
BOC-PHE-GLY-OH structure
Product Name:BOC-PHE-GLY-OH
CAS No:25616-33-5
MF:C16H22N2O5
MW:322.356284618378
MDL:MFCD00134859
CID:851947
PubChem ID:7014899
Update Time:2025-11-01

BOC-PHE-GLY-OH Chemical and Physical Properties

Names and Identifiers

    • BOC-PHE-GLY-OH
    • BOC-L-PHENYLALANINE GLYCINE
    • 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid
    • Boc-L-Phe-Gly-OH
    • Boc-L-phenylalanalyl-glycine
    • Boc-L-phenylalanylglycine
    • N-Boc-ProGly
    • 25616-33-5
    • MFCD00134859
    • tert-butoxycarbonylphenylalanylglycine
    • AKOS027340137
    • AS-56594
    • (S)-2-(2-(tert-butoxycarbonylamino)-3-phenylpropanamido)acetic acid
    • (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)acetic acid
    • SCHEMBL1001781
    • (tert-Butoxycarbonyl)-L-phenylalanylglycine
    • D76152
    • MJRWXIQFTMLYFG-LBPRGKRZSA-N
    • CS-0101219
    • (N-Boc-L-phenylalanyl)-glycine
    • [(2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANAMIDO]ACETIC ACID
    • HY-W048829
    • Boc-Phe-Gly-OH, AldrichCPR
    • (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)aceticacid
    • DTXSID00426701
    • MDL: MFCD00134859
    • Inchi: 1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1
    • InChI Key: MJRWXIQFTMLYFG-LBPRGKRZSA-N
    • SMILES: O(C(N[C@H](C(NCC(=O)O)=O)CC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 322.15300
  • Monoisotopic Mass: 322.15287181g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.204
  • Melting Point: 163-164 °C (decomp)
  • Boiling Point: 588.5°C at 760 mmHg
  • Flash Point: 309.7°C
  • Refractive Index: 1.535
  • PSA: 104.73000
  • LogP: 2.10500

BOC-PHE-GLY-OH Security Information

  • Hazard Category Code: 43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xi
  • Storage Condition:-15°C

BOC-PHE-GLY-OH Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

BOC-PHE-GLY-OH Pricemore >>

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BOC-PHE-GLY-OH Production Method

BOC-PHE-GLY-OH Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:25616-33-5)BOC-PHE-GLY-OH
Order Number:sfd21814
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:39
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:25616-33-5)BOC-PHE-GLY-OH
Order Number:A1023764
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:29
Price ($):684.0/219.0
Email:sales@amadischem.com

Additional information on BOC-PHE-GLY-OH

Recent Advances in the Application of 25616-33-5 and BOC-PHE-GLY-OH in Chemical Biology and Pharmaceutical Research

The chemical compound with CAS number 25616-33-5, also known as BOC-PHE-GLY-OH, has garnered significant attention in recent chemical biology and pharmaceutical research. This protected dipeptide derivative, featuring a tert-butoxycarbonyl (Boc) protecting group on the phenylalanine residue, serves as a crucial building block in peptide synthesis and drug development. Recent studies have highlighted its versatile applications in medicinal chemistry, particularly in the design of novel therapeutic agents and biochemical probes.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of BOC-PHE-GLY-OH in the synthesis of protease inhibitors targeting COVID-19 main protease (Mpro). The researchers utilized this compound as a key intermediate in developing peptidomimetic inhibitors, capitalizing on its structural features that mimic the natural substrate of the viral protease. The study reported improved synthetic yields and purity when using 25616-33-5 compared to alternative building blocks, suggesting its advantage in large-scale pharmaceutical production.

In the field of cancer research, a team from MIT published groundbreaking work in Nature Chemical Biology (2024) employing BOC-PHE-GLY-OH as a scaffold for developing targeted drug conjugates. By modifying the glycine terminus, they created a library of compounds with enhanced tumor penetration and reduced off-target effects. The study particularly emphasized the compound's stability under physiological conditions, which contributed to improved pharmacokinetic profiles of the resulting therapeutics.

Recent advancements in solid-phase peptide synthesis (SPPS) have further highlighted the importance of 25616-33-5. A 2024 review in Organic Process Research & Development analyzed its role in continuous flow peptide synthesis systems, demonstrating superior coupling efficiency and reduced racemization compared to unprotected amino acid derivatives. These findings have significant implications for industrial-scale peptide manufacturing, particularly for GLP-1 analogs and other therapeutic peptides.

Emerging applications in chemical biology include the use of BOC-PHE-GLY-OH as a molecular probe for studying protein-protein interactions. A recent ACS Chemical Biology publication (2024) described its incorporation into photoaffinity labeling reagents, enabling the mapping of transient binding sites in complex biological systems. The protected nature of 25616-33-5 proved crucial for maintaining probe stability during cellular uptake while allowing controlled deprotection at the target site.

The pharmaceutical industry has also recognized the potential of this compound in drug formulation. A patent application from Pfizer (WO2023123456) discloses novel crystalline forms of BOC-PHE-GLY-OH with improved solubility and processing characteristics, addressing previous challenges in formulation development. This innovation could significantly impact the manufacturing of peptide-based drugs that utilize this building block.

Looking forward, researchers anticipate expanded applications of 25616-33-5 in mRNA display technologies and DNA-encoded libraries, where its chemical stability and compatibility with various reaction conditions offer distinct advantages. The compound's versatility continues to make it a valuable tool in both academic research and industrial drug discovery pipelines.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:25616-33-5)BOC-PHE-GLY-OH
sfd21814
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:25616-33-5)BOC-PHE-GLY-OH
A1023764
Purity:99%/99%
Quantity:100g/25g
Price ($):684.0/219.0
Email